Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Description
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) (CAS: 1101230-25-4) is a ruthenium(II) complex featuring a tailored acridine-based ligand system. Its molecular formula is C₂₈H₄₀ClNOP₂Ru, with a molecular weight of 605.09 g/mol . The ligand comprises a rigid acridine backbone substituted with di-iso-propylphosphinomethyl groups at the 4,5-positions, providing both steric bulk and electron-donating properties. This complex is air-sensitive and exists as an orange solid, requiring handling under inert conditions . It is recognized as the Milstein Acridine Catalyst, patented for applications in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions . The hybrid structure of the ligand—combining a π-conjugated acridine core with phosphine donors—facilitates unique catalytic behavior, such as activation of H₂ and substrate binding in a well-defined coordination sphere.
Properties
IUPAC Name |
carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NP2.CO.ClH.Ru/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8;1-2;;/h9-15,18-21H,16-17H2,1-8H3;;1H;/q;;;+1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDSPHJNBCABNT-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[PH+](CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3C[PH+](C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClNOP2Ru+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101230-25-4 | |
| Record name | Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) typically involves the reaction of a ruthenium precursor with 4,5-bis-(di-i-propylphosphinomethyl)acridine in the presence of carbon monoxide and a hydride source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Chemical Applications
Catalytic Properties
This compound is primarily recognized for its role as a catalyst in several organic transformations. Its catalytic activities include:
- Hydrogenation: Facilitates the addition of hydrogen to unsaturated compounds.
- Dehydrogenation: Promotes the removal of hydrogen from substrates.
- Carbonylation Reactions: Involves the introduction of carbon monoxide into organic molecules.
The unique ligand environment provided by the acridine structure enhances the stability and reactivity of the ruthenium center, making it particularly effective in these reactions .
Biological Applications
Anticancer Activity
Recent studies have shown that Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms involved include:
- DNA Intercalation: The compound can insert itself between DNA bases, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation: Activation of the complex can lead to ROS production, inducing oxidative stress and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | |
| Enzyme Inhibition | Inhibits enzymes related to cancer proliferation | |
| DNA Interaction | Binds to DNA, disrupting its normal function |
Industrial Applications
In industrial settings, this ruthenium complex is utilized for its efficiency and selectivity as a catalyst. Its applications include:
- Chemical Manufacturing: Used in processes requiring precise control over reaction pathways.
- Pharmaceutical Synthesis: Facilitates the production of complex organic molecules with high purity and yield.
Case Study: Hydrogenation of Ketones
A notable study demonstrated the effectiveness of this compound in the transfer hydrogenation of ketones. The catalyst achieved over 95% yield with minimal degradation over multiple cycles, showcasing its robustness in industrial applications .
Mechanism of Action
The mechanism by which Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Ligand Architecture and Electronic Effects
- Target Compound: The acridine ligand’s rigid, planar structure and bulky phosphine substituents create a highly congested coordination environment. This steric hindrance enhances selectivity in catalytic reactions by restricting substrate access to the Ru center. The phosphine groups are strong σ-donors, stabilizing low oxidation states of Ru and promoting oxidative addition steps .
- cis-Bis(2,2'-bipyridine)dichlororuthenium(II) Hydrate: This complex employs two 2,2'-bipyridine (bpy) ligands, which are smaller, π-accepting, and planar. The bpy ligands favor octahedral geometry and are widely used in photochemical applications (e.g., dye-sensitized solar cells) due to their ability to stabilize charge-transfer excited states . Unlike the target compound, the bpy system lacks phosphine donors, resulting in lower electron density at the Ru center.
Stability and Reactivity
- The target compound’s air sensitivity limits its use to inert-atmosphere conditions, whereas cis-bis(bpy)RuCl₂·xH₂O is more stable under ambient conditions due to the absence of hydrido ligands .
- The benzodioxole complex’s chloride counterion enhances ionic solubility in polar solvents, contrasting with the neutral, carbonyl/hydrido-bearing Milstein catalyst .
Data Table: Key Attributes of Comparable Ruthenium Complexes
| Compound Name | Ligand Type | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Stability |
|---|---|---|---|---|---|
| Chlorocarbonylhydrido[acridine-P₂]Ru(II) | Acridine-phosphine | C₂₈H₄₀ClNOP₂Ru | 605.09 | Hydrogenation, amide synthesis | Air-sensitive |
| cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | Bipyridine | C₂₀H₁₆Cl₂N₄Ru·xH₂O | ~448.37 (anhydrous) | Photochemistry, solar cells | Air-stable |
| Chloro(R)-(+)-benzodioxole-P₂Ru(II) Chloride | Benzodioxole-phosphine | C₄₈H₄₂Cl₂O₄P₂Ru | 964.78 | Asymmetric hydrogenation | Moderate stability |
Biological Activity
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II), commonly referred to as Ru(II) complex, is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and catalysis. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C28H41ClNOP2Ru
- Molecular Weight : 606.10 g/mol
- CAS Number : 1101230-25-4
Mechanisms of Biological Activity
The biological activity of this ruthenium complex is primarily attributed to its ability to interact with biological macromolecules, such as DNA and proteins. The following mechanisms have been proposed:
- DNA Binding : The Ru(II) complex can intercalate into DNA, leading to the disruption of DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon activation, the complex can generate ROS, which can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
A review of recent studies highlights the promising biological activities of the compound:
- Anticancer Activity : Studies have shown that chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage.
- Catalytic Properties : The compound has also been investigated for its catalytic properties in organic transformations, which may have implications for drug development.
Table 1: Summary of Biological Activities
Table 2: Comparative Cytotoxicity Data
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II). Preliminary studies indicate potential toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.
Table 3: Safety Data
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II), and how is purity validated?
- Methodological Answer : Synthesis typically follows air-sensitive protocols under inert atmospheres (e.g., Schlenk line or glovebox) due to the compound’s reactivity. The ligand framework, 4,5-bis-(di-i-propylphosphinomethyl)acridine, is pre-assembled before coordinating with ruthenium precursors like RuCl₃. Purification involves recrystallization or column chromatography under nitrogen. Purity (>98%) is validated via elemental analysis, NMR (³¹P for phosphine ligands), and mass spectrometry .
Q. How should researchers handle and store this ruthenium complex to prevent degradation?
- Methodological Answer : Store as an orange solid at 0–6°C in airtight, amber vials under argon or nitrogen. Degradation is monitored via periodic ³¹P NMR to detect ligand oxidation or dissociation. For handling, use inert techniques (glovebox) and avoid prolonged exposure to light or moisture .
Q. What spectroscopic techniques are critical for characterizing this complex’s structure and ligand environment?
- Methodological Answer : Key techniques include:
- ³¹P NMR : To confirm phosphine ligand coordination and symmetry.
- IR spectroscopy : For carbonyl (CO) and hydride (Ru-H) stretching frequencies (~1900–2100 cm⁻¹).
- X-ray crystallography : To resolve the octahedral geometry and ligand spatial arrangement.
- ESI-MS : For molecular ion validation .
Advanced Research Questions
Q. How does the acridine-phosphine ligand architecture influence catalytic activity in hydrogenation or transfer hydrogenation reactions?
- Methodological Answer : The acridine backbone provides rigidity and π-conjugation, enhancing substrate preorganization, while the di-i-propylphosphine groups tune steric bulk and electron density at the Ru center. Comparative studies involve synthesizing analogs with modified ligands (e.g., bulkier substituents) and benchmarking catalytic turnover (TON) and enantioselectivity in asymmetric reactions. DFT calculations can map steric/electronic parameters to activity .
Q. What strategies resolve contradictions in observed reaction mechanisms (e.g., inner-sphere vs. outer-sphere pathways) for this catalyst?
- Methodological Answer : Mechanistic ambiguity is addressed via:
- Kinetic isotope effects (KIE) : Differentiate H₂ activation pathways.
- In-situ XAFS/EXAFS : Track Ru coordination changes during catalysis.
- Deuterium labeling : Identify hydride transfer steps.
Contradictions in literature data often arise from solvent effects or substrate specificity, necessitating controlled variable testing .
Q. How can researchers optimize ligand design to enhance stability under oxidative conditions without compromising catalytic efficiency?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to phosphine ligands to mitigate oxidation. Stability is assessed via cyclic voltammetry (oxidative peaks) and prolonged exposure to O₂/air. Catalytic efficiency is tested in aerobic vs. anaerobic conditions. Balance steric protection (e.g., bulkier i-propyl groups) with electronic tuning .
Q. What advanced computational methods are employed to model the Ru-H and CO ligand dynamics in this complex?
- Methodological Answer : DFT or ab initio methods (e.g., CASSCF) simulate bond dissociation energies and vibrational modes. Molecular dynamics (MD) simulations track ligand flexibility during catalysis. Compare computed IR/NMR spectra with experimental data to validate models .
Data Contradiction Analysis
Q. How should conflicting reports about the Ru-H bond’s lability in this complex be reconciled?
- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., THF vs. DMF) or counterion effects (Cl⁻ vs. PF₆⁻). Conduct variable-temperature NMR to probe bond stability. Compare hydride exchange rates using EXSY experiments. Reproduce conditions from conflicting studies to isolate causative factors .
Safety and Compliance
Q. What safety protocols are essential when handling this air- and moisture-sensitive ruthenium complex?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, double-gloving). Conduct reactivity hazard assessments for Ru-H/CO ligands (risk of CO release). Emergency protocols must address spill containment under inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
